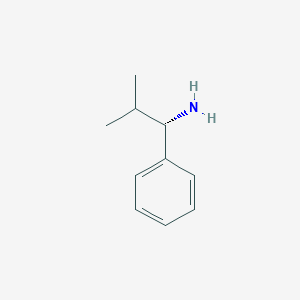

(S)-2-Methyl-1-phenylpropan-1-amine

Description

BenchChem offers high-quality (S)-2-Methyl-1-phenylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Methyl-1-phenylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-methyl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXXBSCXKKIBCH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427840 | |

| Record name | (S)-2-METHYL-1-PHENYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68906-26-3 | |

| Record name | (S)-2-METHYL-1-PHENYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of (S)-2-Methyl-1-phenylpropan-1-amine

An In-depth Technical Guide to the Synthesis of (S)-2-Methyl-1-phenylpropan-1-amine

Introduction

(S)-2-Methyl-1-phenylpropan-1-amine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its stereochemically defined structure makes it a valuable building block and intermediate for the synthesis of more complex, biologically active molecules.[1] As with many chiral compounds, the biological activity is often confined to a single enantiomer, necessitating synthetic strategies that can deliver the target molecule with high enantiopurity. This guide provides a detailed exploration of the core methodologies for the synthesis of the (S)-enantiomer, focusing on strategies that offer high stereochemical control, efficiency, and scalability. We will delve into modern biocatalytic approaches, well-established chiral auxiliary-based methods, and other relevant synthetic routes, offering both mechanistic insights and practical, field-proven protocols for the research and drug development professional.

Retrosynthetic Analysis: Strategic Disconnections

A logical analysis of the target molecule, (S)-2-Methyl-1-phenylpropan-1-amine, reveals several strategic disconnections that form the basis of the most common synthetic approaches. The primary C-N bond is the most logical point for disconnection, leading back to a carbonyl precursor, 2-methyl-1-phenylpropan-1-one (isobutyrophenone). This retrosynthetic pathway is the foundation for reductive amination strategies, where the key challenge lies in controlling the stereochemistry of the newly formed chiral center.

Caption: Retrosynthetic analysis of (S)-2-Methyl-1-phenylpropan-1-amine.

Part 1: Asymmetric Reductive Amination

The most direct and atom-economical approach to (S)-2-Methyl-1-phenylpropan-1-amine is the asymmetric reductive amination of the prochiral ketone, 2-methyl-1-phenylpropan-1-one. This transformation can be achieved with exceptional stereocontrol using either biocatalytic or chemocatalytic systems.

Biocatalytic Reductive Amination: The Power of Enzymes

Enzymes offer unparalleled stereoselectivity under mild, aqueous reaction conditions, making them a highly attractive and sustainable option for chiral amine synthesis.[2] Two main classes of enzymes are particularly effective: ω-transaminases and imine reductases.

ω-Transaminases (TAs or ATAs) catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[3] For the synthesis of the (S)-enantiomer, an (S)-selective ω-TA is employed. The reaction equilibrium can be a challenge, often requiring a large excess of the amine donor (e.g., L-alanine or isopropylamine) or the removal of the carbonyl byproduct to drive the reaction to completion.[4]

Mechanism Insight: The reaction proceeds via a pyridoxal-5'-phosphate (PLP) dependent mechanism. The enzyme's active site provides a chiral environment that dictates the facial selectivity of the amine group addition to the ketone substrate, resulting in high enantiomeric excess.[3]

Experimental Protocol: ω-TA Catalyzed Asymmetric Transamination

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Reagent Addition: Add L-alanine (as the amine donor, e.g., 500 mM), pyridoxal-5'-phosphate (PLP) cofactor (1 mM), and the substrate, 2-methyl-1-phenylpropan-1-one (e.g., 50 mM), dissolved in a minimal amount of a co-solvent like DMSO.

-

Enzyme Addition: Add the (S)-selective ω-transaminase biocatalyst (lyophilized powder or whole-cell preparation).

-

Reaction Conditions: Incubate the mixture at a specified temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours.

-

Work-up and Isolation: After the reaction, adjust the pH to >10 with NaOH to stop the enzymatic reaction and deprotonate the amine product. Extract the product with an organic solvent (e.g., methyl tert-butyl ether). Dry the organic phase, concentrate it under reduced pressure, and purify the amine, if necessary, by chromatography or distillation.

Imine reductases (IREDs) and reductive aminases (RedAms) provide a powerful alternative to TAs.[2] These enzymes catalyze the NADPH-dependent reduction of an imine, which is formed in situ from the ketone and an amine source (often ammonia). This approach avoids the equilibrium limitations of transaminases.[5]

Mechanism Insight: The ketone and ammonia (or an alkylamine) first form a prochiral imine intermediate within the enzyme's active site. A hydride is then delivered from the NADPH cofactor to one face of the imine, governed by the protein scaffold, to produce the chiral amine with high stereoselectivity.[5]

Caption: Workflow for IRED-catalyzed asymmetric reductive amination.

Synthesis via Chiral Auxiliaries: The Ellman Method

One of the most robust and widely adopted methods for the asymmetric synthesis of amines involves the use of a chiral auxiliary. The tert-butanesulfinamide methodology, developed by Jonathan Ellman, is a cornerstone in this field.[6]

Mechanism Insight: The synthesis begins with the condensation of 2-methyl-1-phenylpropan-1-one with enantiopure (R)-tert-butanesulfinamide. This reaction forms an N-sulfinylimine intermediate. The tert-butanesulfinyl group then directs the diastereoselective reduction of the C=N bond. The steric bulk of the auxiliary effectively shields one face of the imine, forcing the hydride reducing agent (e.g., NaBH₄) to attack from the opposite face. The final step is the simple acidic hydrolysis of the resulting sulfinamide to release the free chiral amine.

Experimental Protocol: Ellman Auxiliary-Based Synthesis

-

Iminé Formation: To a solution of 2-methyl-1-phenylpropan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq) in THF, add a dehydrating agent such as Ti(OEt)₄ (2.0 eq). Heat the mixture to reflux for 4-6 hours.

-

Diastereoselective Reduction: Cool the reaction mixture to -48°C. Add NaBH₄ (2.0 eq) portion-wise and allow the reaction to stir for 3-5 hours at this temperature.

-

Quenching: Slowly add methanol to quench the reaction, followed by the addition of brine.

-

Work-up: Warm the mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Auxiliary Cleavage: Dissolve the crude N-sulfinyl amine in methanol and add a solution of HCl in dioxane (e.g., 4M). Stir at room temperature for 1 hour.

-

Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in water and wash with ether. Basify the aqueous layer with NaOH and extract the desired (S)-amine product with ether. Dry and concentrate to yield the final product.

Part 2: Alternative Synthetic Routes

While asymmetric reductive amination is often the preferred strategy, other methods can be employed, particularly in specific research or industrial contexts.

Multi-step Synthesis via Curtius Rearrangement

A patent describes a synthetic route that builds the molecule from simpler starting materials, avoiding the direct use of the corresponding ketone.[7] This method involves the alkylation of isobutyronitrile with a benzyl halide, followed by hydrolysis to a carboxylic acid. This acid then undergoes a Curtius rearrangement to form an isocyanate, which is trapped and subsequently hydrolyzed/reduced to the target amine. While longer, this route offers flexibility in introducing substitutions on the phenyl ring.[7]

Chiral Resolution of Racemic Amine

A classical approach involves the synthesis of the racemic 2-methyl-1-phenylpropan-1-amine via non-stereoselective methods, such as direct reductive amination with a non-chiral reducing agent (e.g., NaBH₃CN or catalytic hydrogenation).[8] The resulting racemic mixture is then resolved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The salts are separated by fractional crystallization, followed by liberation of the enantiopure amine. This method's primary drawback is that the maximum theoretical yield for the desired enantiomer is only 50%.

Data Summary and Method Comparison

| Synthetic Strategy | Key Reagents | Typical Yield | Enantiomeric Excess (ee%) | Advantages | Disadvantages |

| ω-Transaminase | (S)-ω-TA, L-Alanine, PLP | Good to High | >99%[3][4] | Excellent stereoselectivity, mild conditions, green chemistry. | Equilibrium limited, requires excess amine donor or byproduct removal.[4] |

| Imine Reductase (IRED) | (S)-IRED, NH₃ source, NADPH | Good to High | >99%[2][5] | High stereoselectivity, not equilibrium limited, high atom economy. | Requires a cofactor regeneration system for scalability. |

| Ellman Auxiliary | (R)-tert-butanesulfinamide, Ti(OEt)₄, NaBH₄, HCl | Good | >98%[6] | Highly reliable, broad substrate scope, predictable stereochemistry. | Multi-step, requires stoichiometric chiral auxiliary, generates waste. |

| Chiral Resolution | Racemic amine, Chiral acid (e.g., tartaric acid) | <50% | Up to >99% | Utilizes classical, well-understood techniques. | Maximum 50% theoretical yield, often labor-intensive. |

Conclusion

The is a well-addressed challenge in modern organic chemistry, with several robust methods available to researchers. Biocatalytic approaches, particularly using ω-transaminases and imine reductases, represent the state-of-the-art, offering outstanding enantioselectivity and aligning with the principles of green chemistry.[2][4] For its reliability and predictability, the Ellman chiral auxiliary method remains a highly valuable and frequently employed strategy in both academic and industrial laboratories.[6] The choice of synthetic route will ultimately depend on factors such as the required scale, cost considerations, available equipment, and the specific expertise of the research team. As enzyme engineering and catalyst development continue to advance, the efficiency and accessibility of these powerful synthetic tools are expected to increase further, solidifying their role in the production of high-value chiral amines.

References

- Shin, J. S., & Kim, B. G. (2001). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed.

- Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.

- Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University.

- BenchChem. A Comparative Guide to Chiral Amines in Asymmetric Synthesis. BenchChem.

- ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination.

- ChemShuttle. (S)-2-methyl-1-phenylpropan-1-amine. ChemShuttle.

- Gomm, A., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.

- Gotor-Fernández, V., et al. (2019). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation.

- Google Patents. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. CN105085278A.

- Chad's Prep. (2018).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 7. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

(S)-2-Methyl-1-phenylpropan-1-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of (S)-2-Methyl-1-phenylpropan-1-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2-Methyl-1-phenylpropan-1-amine, a chiral amine of significant interest in medicinal chemistry and pharmacological research. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, stereochemistry, physicochemical properties, spectroscopic signature, and biological activity, grounding all claims in authoritative data.

Introduction and Strategic Importance

(S)-2-Methyl-1-phenylpropan-1-amine, a chiral primary amine with the molecular formula C₁₀H₁₅N, is a key structural motif found in a variety of biologically active compounds.[1][2] Its structure is closely related to phenethylamine and amphetamine-class central nervous system (CNS) stimulants, making it a valuable molecule for neuropharmacological research and a critical intermediate in the synthesis of novel therapeutics.[1][3] The stereochemistry at the benzylic carbon is paramount; the biological activity of its enantiomers can differ significantly, underscoring the necessity for stereocontrolled synthesis and analysis. This guide focuses specifically on the (S)-enantiomer.

Stereochemistry and Structural Elucidation

The defining structural feature of this molecule is the chiral center at the carbon atom bonded to both the phenyl ring and the amine group (C1). The "(S)" designation refers to the specific three-dimensional arrangement of the substituents around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical, as stereoisomers often exhibit distinct pharmacological and toxicological profiles.[4] For instance, the stereochemistry of related amphetamine compounds dictates their potency and mechanism of action.[5]

The presence of this chiral center necessitates the use of analytical techniques capable of distinguishing between enantiomers, such as chiral chromatography, to ensure the stereochemical purity of a sample.

Synthesis and Manufacturing

The generation of enantiomerically pure (S)-2-Methyl-1-phenylpropan-1-amine is a non-trivial synthetic challenge. The primary strategies employed are asymmetric synthesis, to directly form the desired enantiomer, or the resolution of a racemic mixture.

Asymmetric Reductive Amination

A robust and modern approach is the asymmetric reductive amination of the prochiral ketone, 2-methyl-1-phenylpropan-1-one. This method leverages a chiral catalyst or auxiliary to direct the formation of the (S)-enantiomer preferentially. Biocatalysis, using enzymes like transaminases (ATAs), has emerged as a particularly effective and environmentally benign strategy, offering high enantioselectivity under mild conditions.[6][7]

Diagram: Asymmetric Synthesis Pathway

Caption: Asymmetric synthesis via reductive amination.

Experimental Protocol: Biocatalytic Asymmetric Amination

The following protocol is a representative workflow for the synthesis of (S)-amines using a transaminase, based on established principles.[8]

Objective: To synthesize (S)-2-Methyl-1-phenylpropan-1-amine from 2-methyl-1-phenyl-1-propanone with high enantiomeric excess.

Materials:

-

2-Methyl-1-phenyl-1-propanone

-

(R)-Transaminase whole-cell biocatalyst

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Potassium phosphate buffer (pH 8.0)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).

-

Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. PLP is a critical cofactor for transaminase activity.

-

Biocatalyst Suspension: Suspend the (R)-transaminase whole-cell biocatalyst in the buffered solution. The cell membranes are permeabilized to allow substrate and product transfer.

-

Reagent Addition: Add 2-methyl-1-phenyl-1-propanone (substrate) and a molar excess of isopropylamine (amine donor). Isopropylamine is used in large excess to drive the reaction equilibrium towards product formation.

-

Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 30-45°C) with gentle agitation for 24-48 hours.[7] Reaction progress should be monitored by HPLC or GC.

-

Workup: Once the reaction reaches completion, adjust the pH to >10 with NaOH to ensure the product is in its free base form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). The organic product will partition into the ethyl acetate layer.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting amine by column chromatography or distillation as required.

-

Analysis: Confirm the identity and determine the enantiomeric excess of the final product using chiral HPLC.

Physicochemical Properties

The physical and chemical properties of (S)-2-Methyl-1-phenylpropan-1-amine are summarized below. Data is primarily for the racemic mixture, as properties of the pure enantiomer are often comparable, with the notable exception of optical rotation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | [2][9] |

| Molecular Weight | 149.23 g/mol | [2][9][10] |

| CAS Number | 68906-26-3 ((S)-enantiomer) | |

| 6668-27-5 (racemic) | [2][3][11] | |

| Appearance | Colorless liquid (racemic) / Solid | [9][11] |

| Boiling Point | 217.5°C at 760 mmHg (racemic) | [11] |

| Density | 0.932 g/mL (racemic) | [11] |

| Refractive Index | 1.518 (racemic) | [11] |

| pKa | ~9.0 (Predicted) | [12] |

| Solubility | Limited solubility in water, soluble in organic solvents. | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: multiplets in the aromatic region (~7.2-7.4 ppm) corresponding to the phenyl ring protons, a signal for the benzylic proton (CH -N), a multiplet for the isopropyl methine proton (CH -(CH₃)₂), and distinct signals (likely doublets) for the two diastereotopic methyl groups of the isopropyl moiety. The NH ₂ protons typically appear as a broad singlet that can be exchanged with D₂O.[13]

-

¹³C NMR Spectroscopy: The carbon spectrum will show signals for the aromatic carbons, the benzylic carbon attached to the nitrogen (~50-60 ppm), and the aliphatic carbons of the isopropyl group.[14]

-

Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum will exhibit a characteristic pair of N-H stretching bands around 3300-3500 cm⁻¹.[13] Other key absorptions include C-H stretches for the aromatic and aliphatic groups and C=C stretching bands for the phenyl ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of the isopropyl group or cleavage at the benzylic position.

Pharmacological Profile and Biological Activity

(S)-2-Methyl-1-phenylpropan-1-amine is a potent central nervous system (CNS) stimulant.[3] Its mechanism of action is believed to involve the release of key neurotransmitters, particularly dopamine and norepinephrine, from presynaptic terminals.[1] This action is similar to that of amphetamine and methamphetamine.[5]

Due to its stimulant properties, it has potential applications in the development of medications for conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] However, it also carries a high potential for abuse and is classified as a controlled substance in many jurisdictions.[3] In a research context, it serves as a crucial reference standard in pharmacological studies and as a synthetic building block for more complex pharmaceutical agents.[1]

Diagram: Mechanism of Action

Caption: Neurotransmitter release modulation.

Analytical Methodologies

Quantitative analysis and determination of enantiomeric purity are critical. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the (S) and (R) enantiomers of 2-Methyl-1-phenylpropan-1-amine.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., cellulose- or amylose-based, such as a Daicel Chiralcel® column)

-

Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v). The small amount of amine modifier is crucial for good peak shape.

-

Sample dissolved in mobile phase

Procedure:

-

System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Detection: Monitor the column effluent using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: The two enantiomers will elute at different retention times. Integrate the peak areas for the (S) and (R) enantiomers.

-

Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Diagram: Analytical Workflow

Caption: Workflow for chiral purity analysis by HPLC.

Safety and Handling

(S)-2-Methyl-1-phenylpropan-1-amine is a hazardous chemical that requires careful handling.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage).[2] It may also be harmful if swallowed (Acute Toxicity, Oral).[10]

-

Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

(S)-2-Methyl-1-phenylpropan-1-amine is a foundational molecule in the field of medicinal chemistry. Its synthesis requires precise stereochemical control, its properties are characteristic of a primary phenylalkylamine, and its biological activity as a CNS stimulant makes it both a tool for research and a precursor for drug development. A thorough understanding of its chemical properties, as outlined in this guide, is essential for any scientist working with this compound or its derivatives.

References

-

(S)-2-methyl-1-phenylpropan-1-amine - Sigma-Aldrich.

-

CAS 6668-27-5: 2-methyl-1-phenylpropan-1-amine - CymitQuimica.

-

Buy 2-Methyl-1-phenylpropan-1-amine | 6668-27-5 - Smolecule.

-

(S)-2-methyl-1-phenylpropan-1-amine - ChemShuttle.

-

2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875 - PubChem.

-

2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602 - PubChem.

-

2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 - Benchchem.

-

(S)-2-METHYL-1-PHENYLPROPAN-1-AMINE-HCl - ChemicalBook.

-

CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents.

-

First green synthesis of (R)-2-methyl-1-phenylpropan-1-ol using whole-cell Lactobacillus paracasei BD101 biotransformation - Taylor & Francis Online.

-

2-methyl-1-phenyl-propylamine 6668-27-5 - Guidechem.

-

(S)-2-methyl-1-phenylpropan-1-amine AldrichCPR | Sigma-Aldrich.

-

2-methyl-1-phenylpropan-1-amine | Sigma-Aldrich.

-

2-Methyl-1-phenylpropan-1-amine | 6668-27-5 - Pharmaffiliates.

-

Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation.

-

Synthesis of racemic disubstituted 1-phenylpropan-2-amines - ResearchGate.

-

(S)-2-Methyl-1-phenylpropan-1-amine - MOLBASE.

-

2-Phenylpropan-1-amine hydrochloride synthesis - ChemicalBook.

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries.

-

N-Methyl-1-Phenylpropan-2-Amine Exists As Two Different... (1 Answer) | Transtutors.

-

Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine - ResearchGate.

-

(1R)-2-methyl-1-phenylpropan-1-amine(23844-66-8) 1H NMR - ChemicalBook.

-

(2S)-1-phenylpropan-2-aminium chloride | CAS#:1462-73-3 | Chemsrc.

-

68906-27-4 | (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride - Ambeed.

-

Ephedrine - Wikipedia.

-

Package name: (2S)-N-methyl-1-phenyl-propan-2-amine - Ligandbook.

-

2-Methyl-1-phenyl-propan-1-ol - SpectraBase.

-

ChemComp-B40: (2S)-N-methyl-1-phenylpropan-2-amine - Protein Data Bank Japan.

-

6668-27-5(2-METHYL-1-PHENYL-PROPYLAMINE) Product Description - ChemicalBook.

-

2-Methyl-1-phenylpropan-2-amine hydrochloride | Drug Information - PharmaCompass.com.

-

2-methyl-1-phenyl-1-propanone - 611-70-1 - ChemSynthesis.

-

Methamphetamine - Wikipedia.

-

Dextroamphetamine - Wikipedia.

Sources

- 1. Buy 2-Methyl-1-phenylpropan-1-amine | 6668-27-5 [smolecule.com]

- 2. 2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 6668-27-5: 2-methyl-1-phenylpropan-1-amine [cymitquimica.com]

- 4. (Solved) - N-Methyl-1-Phenylpropan-2-Amine Exists As Two Different... (1 Answer) | Transtutors [transtutors.com]

- 5. Methamphetamine - Wikipedia [en.wikipedia.org]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (S)-2-methyl-1-phenylpropan-1-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. (S)-2-methyl-1-phenylpropan-1-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 6668-27-5 CAS MSDS (2-METHYL-1-PHENYL-PROPYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. spectrabase.com [spectrabase.com]

Introduction: The Criticality of Chirality in Phenethylamines

An In-Depth Technical Guide to the Stereochemistry of (S)-2-Methyl-1-phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Methyl-1-phenylpropan-1-amine is a chiral primary amine belonging to the phenethylamine class of compounds. Its structure, characterized by a phenyl ring attached to a propan-1-amine backbone with a methyl group at the second carbon, gives rise to stereoisomerism.[1] The carbon atom bonded to the phenyl group and the amine group (C1) is a stereogenic center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-2-Methyl-1-phenylpropan-1-amine and (R)-2-Methyl-1-phenylpropan-1-amine.

In the realm of pharmacology and drug development, the distinction between enantiomers is not merely academic. The three-dimensional arrangement of a molecule dictates its interaction with chiral biological targets such as receptors and enzymes. Consequently, different enantiomers of the same compound can exhibit widely divergent pharmacological activities, metabolic pathways, and toxicological profiles.[2] This guide provides a comprehensive technical overview of the stereochemistry of the (S)-enantiomer, focusing on its synthesis, resolution, analytical characterization, and the profound impact of its specific configuration on biological activity.

Caption: Molecular structure of (S)-2-Methyl-1-phenylpropan-1-amine.

The Stereogenic Center and Absolute Configuration

The chirality of 2-Methyl-1-phenylpropan-1-amine originates from the tetrahedral carbon atom at position 1, which is bonded to four different substituents: a phenyl group, a hydrogen atom, an amino group, and an isobutyl group. The spatial arrangement of these groups defines the molecule's absolute configuration, which is designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.

Assigning the (S) Configuration:

-

Prioritization: The four groups attached to the chiral center (C1) are ranked by atomic number.

-

Priority 1: –NH₂ (Nitrogen, Z=7)

-

Priority 2: –C₆H₅ (Carbon of the phenyl ring)

-

Priority 3: –CH(CH₃)₂ (Carbon of the isobutyl group)

-

Priority 4: –H (Hydrogen, Z=1)

-

-

Orientation: The molecule is oriented so that the lowest priority group (–H) points away from the viewer.

-

Tracing the Path: A path is traced from the highest priority group (1) to the second (2), and then to the third (3). For the (S)-enantiomer, this path follows a counter-clockwise direction (Sinister).

This specific three-dimensional architecture is the fundamental determinant of its unique biological interactions.

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the (S)-enantiomer.

Strategies for Obtaining the Pure (S)-Enantiomer

Producing an enantiomerically pure compound is a primary goal in pharmaceutical synthesis. This can be achieved either by synthesizing the desired enantiomer directly (asymmetric synthesis) or by separating it from a racemic mixture (chiral resolution).

Asymmetric Synthesis: A Proactive Approach

Asymmetric synthesis aims to create the chiral center with a specific, predetermined stereochemistry. A common and effective strategy for synthesizing chiral amines is the stereoselective reductive amination of a prochiral ketone.

Protocol: Asymmetric Reductive Amination

-

Imine Formation: The prochiral ketone, 2-methyl-1-phenylpropan-1-one, is reacted with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral imine intermediate. The steric hindrance of the chiral auxiliary directs the stereochemistry of the imine.

-

Diastereoselective Reduction: The resulting imine is reduced using a standard reducing agent like hydrogen gas with a palladium on carbon (Pd/C) catalyst. The bulky chiral auxiliary shields one face of the C=N double bond, forcing the hydride to attack from the less hindered face, thereby creating the new stereocenter with a high degree of diastereoselectivity.

-

Auxiliary Cleavage: The chiral auxiliary (the N-benzyl group) is removed via hydrogenolysis, typically using Pd/C, to yield the enantiomerically enriched primary amine, (S)-2-Methyl-1-phenylpropan-1-amine.

Causality: The success of this method hinges on the ability of the chiral auxiliary to effectively control the direction of the hydride attack on the imine intermediate. The size and conformation of the auxiliary create a significant energy difference between the two possible transition states, heavily favoring the formation of one diastereomer.

Caption: Workflow for asymmetric synthesis via reductive amination.

Chiral Resolution: Separating a Racemic Mixture

When a direct asymmetric synthesis is not feasible or economical, the (S)-enantiomer can be isolated from a 50:50 racemic mixture.

Protocol: Resolution via Diastereomeric Salt Crystallization

This classical method exploits the fact that diastereomers have different physical properties, including solubility.[3]

-

Salt Formation: A racemic mixture of 2-methyl-1-phenylpropan-1-amine is dissolved in a suitable solvent (e.g., ethanol). An enantiomerically pure chiral acid, such as (+)-tartaric acid, is added to the solution. This reaction forms a mixture of two diastereomeric salts: [(S)-amine-(+)-acid] and [(R)-amine-(+)-acid].

-

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation. For example, the [(S)-amine-(+)-acid] salt may be less soluble and precipitate.

-

Isolation: The crystallized salt is isolated by filtration. The efficiency of the separation can be enhanced by carefully controlling temperature and solvent composition.[3]

-

Liberation of the Free Amine: The isolated diastereomerically pure salt is treated with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the enantiomerically pure (S)-2-Methyl-1-phenylpropan-1-amine, which can then be extracted.

Trustworthiness: This protocol is self-validating. The enantiomeric purity of the final product must be confirmed using the analytical techniques described in the next section. The success of the resolution is critically dependent on the solubility difference between the diastereomeric salts, which often requires empirical optimization of solvents and conditions.[3]

Caption: Principle of chiral resolution by diastereomeric salt formation.

Analytical Verification of Stereochemical Purity

Confirming the absolute configuration and enantiomeric purity (or enantiomeric excess, ee) of the final product is a non-negotiable step in drug development. Several analytical techniques are employed for this purpose.

| Technique | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.[4] | High accuracy, widely applicable, good for quantitative ee determination.[5] | Requires method development; column selection can be empirical.[6] |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7] | Provides information on absolute configuration (by comparison); sensitive to conformation. | Requires a chromophore near the stereocenter; concentration dependent.[8] |

| NMR Spectroscopy | Uses chiral derivatizing or solvating agents to induce a diastereomeric environment, causing chemically non-equivalent signals for enantiomers.[9] | Provides structural information; no need for a chromophore. | May require derivatization; sensitivity can be lower than HPLC.[9] |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing X-ray diffraction patterns.[10] | Unambiguously determines absolute configuration; the "gold standard".[11] | Requires a single, high-quality crystal, which can be difficult to obtain.[10] |

Protocol: Enantiomeric Excess Determination by Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose phenylcarbamates) are often effective for separating chiral amines.[12][13]

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol.[5] Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape.[12]

-

Sample Preparation: Dissolve a small, accurately weighed amount of the (S)-2-Methyl-1-phenylpropan-1-amine sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will separate and elute at different retention times (t_R).

-

Quantification: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Stereospecificity in Biological Systems

The biological activity of phenethylamine derivatives is strongly correlated with their stereochemistry.[14][15] These molecules often act on the central nervous system by interacting with neurotransmitter systems, such as those for dopamine and norepinephrine.[1][16]

The interaction between a chiral drug and its biological target is often described by the "three-point attachment" model. For a drug to bind effectively and elicit a response, at least three points on the drug molecule must align with complementary binding sites on the chiral receptor. The (S)-enantiomer of 2-Methyl-1-phenylpropan-1-amine presents its functional groups (amino group, phenyl ring, and isobutyl group) in a unique spatial orientation. This specific arrangement allows for an optimal fit with its target receptor, leading to a specific pharmacological effect. The (R)-enantiomer, being a mirror image, cannot achieve the same optimal three-point interaction and will therefore have a different, often weaker or even negligible, biological activity.

Docking simulations for similar phenethylamine derivatives have shown that the (S)-form can fit more stably into the binding sites of transporters like the human dopamine transporter (hDAT) compared to the (R)-form.[16] This differential binding affinity is the molecular basis for the observed stereospecificity in pharmacological action.

Caption: Conceptual model of stereospecific binding to a chiral receptor.

Conclusion

The stereochemistry of 2-Methyl-1-phenylpropan-1-amine is a defining feature that governs its synthesis, purification, and, most importantly, its biological function. A thorough understanding and rigorous control of the (S)-configuration are paramount for any research or development involving this compound. From selecting an appropriate stereoselective synthesis or an efficient resolution protocol to implementing robust analytical methods for verification, every step must be guided by the principles of stereochemistry. This ensures the development of safe, effective, and specific therapeutic agents by isolating the desired pharmacological activity in a single, well-characterized enantiomer.

References

- Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). Google Scholar.

-

Kumar, A. P., Jin, D., & Lee, Y.-I. (2010). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. [Link]

- Meudt, A. (2008).

-

(n.d.). Review: Synthetic Methods for Amphetamine. Semantic Scholar. [Link]

-

Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. RSC Publishing. [Link]

-

Gu, G., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. [Link]

-

(n.d.). Stereospecific synthesis of amphetamines. ResearchGate. [Link]

-

Kim, B., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

-

Amphetamine Synthesis. (n.d.). Safrole. [Link]

-

Maas, A., Losacker, M., & Hess, C. (2018). Chromatographic separation of R/S-enantiomers of amphetamine and methamphetamine: Pathways of methamphetamine synthesis and detection in blood samples by qualitative enantioselective LC-MS/MS analysis. Forensic Science International. [Link]

-

Kim, B., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]

-

Kim, B., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. [Link]

-

(n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

Lee, S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Korea Science. [Link]

-

2-Methyl-1-phenyl-2-propanamine. (n.d.). Drug Information. [Link]

- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (n.d.).

-

Fujita, T., et al. (n.d.). Structure-Activity Study of Phenethylamines as Substrates of Biosynthetic Enzymes of Sympathetic Transmitters. Semantic Scholar. [Link]

-

(2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

-

Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

-

Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d). (n.d.). ResearchGate. [Link]

-

2-Methyl-1-phenylpropan-2-amine hydrochloride. (n.d.). PharmaCompass. [Link]

-

2-Methyl-1-phenylpropan-1-amine. (n.d.). PubChem. [Link]

-

Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. (n.d.). ResearchGate. [Link]

-

C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. (n.d.). Shimadzu. [Link]

-

Younes, A. A., Miyamoto, S., & Berthod, A. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Chromatography Online. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

Wlodawer, A. (2003). X Ray crystallography. Journal of Clinical Pathology. [Link]

-

(n.d.). X-Ray Crystallography of Chemical Compounds. ResearchGate. [Link]

-

(R)-2-Methyl-1-phenylpropan-1-amine. (n.d.). PubChem. [Link]

-

Package name: (2S)-N-methyl-1-phenyl-propan-2-amine. (n.d.). Ligandbook. [Link]

-

(2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. (n.d.). PubChem. [Link]

-

CAS No : 6668-27-5 | Product Name : 2-Methyl-1-phenylpropan-1-amine. (n.d.). Pharmaffiliates. [Link]

-

ChemComp-B40: (2S)-N-methyl-1-phenylpropan-2-amine. (n.d.). Protein Data Bank Japan. [Link]

-

Dauter, Z., & Jaskolski, M. (2017). A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits. FEBS Journal. [Link]

Sources

- 1. Buy 2-Methyl-1-phenylpropan-1-amine | 6668-27-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. shimadzu.com [shimadzu.com]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

An In-Depth Technical Guide to the Inferred Mechanism of Action of (S)-2-Methyl-1-phenylpropan-1-amine

Executive Summary

(S)-2-Methyl-1-phenylpropan-1-amine, also known as (S)-α-isopropylbenzylamine, is a chiral amine structurally related to the phenethylamine class of central nervous system (CNS) stimulants, which includes well-characterized compounds like amphetamine and methamphetamine. Despite its structural similarity to these potent psychostimulants, and its documented appearance as a diluent or substitute in illicit methamphetamine samples, there is a notable scarcity of direct, quantitative pharmacological data in peer-reviewed scientific literature defining its specific mechanism of action.[1][2][3]

This guide provides a comprehensive analysis of the inferred mechanism of action of (S)-2-Methyl-1-phenylpropan-1-amine. By leveraging established structure-activity relationships (SAR) within the phenethylamine family, this document hypothesizes its primary and secondary pharmacological targets. The core hypothesis is that (S)-2-Methyl-1-phenylpropan-1-amine functions as a substrate for monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—acting as a neurotransmitter releasing agent and a reuptake inhibitor. Furthermore, it is likely an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a key modulator of monoaminergic neurotransmission.

This document synthesizes available data on structurally related compounds to build a robust pharmacological profile, outlines prototypical experimental protocols for its characterization, and provides visual diagrams of the implicated signaling pathways to guide future research.

Introduction: Chemical Identity and Pharmacological Context

(S)-2-Methyl-1-phenylpropan-1-amine is a primary amine with the chemical formula C₁₀H₁₅N.[4] Its structure features a phenyl ring and an amino group attached to the same carbon (C1), with an isopropyl group at the adjacent carbon (C2). The "(S)" designation refers to the stereochemistry at the chiral center, C1.

Structurally, it is an isomer of methamphetamine (N-methyl-1-phenylpropan-2-amine), but with a different substitution pattern on the propane backbone.[2][5] This structural relationship is the primary basis for its hypothesized activity as a CNS stimulant. However, anecdotal reports from non-clinical settings suggest its subjective effects differ significantly from methamphetamine, often lacking euphoria and being associated with adverse effects like headaches and confusion.[1][2] This suggests that while its targets may be similar, its potency, selectivity, and/or efficacy are likely distinct.

A critical review of the literature reveals that the specific activities of this compound at the canonical monoamine transporters remain uncharacterized.[3] Therefore, the following sections are based on logical inference from well-established pharmacological principles of the phenethylamine class.

Part 1: Inferred Primary Mechanism of Action: Monoamine Transporter Substrate Activity

The hallmark of amphetamine-like stimulants is their ability to function as substrates for monoamine transporters. Unlike simple reuptake inhibitors (e.g., cocaine), which block the transporter from the outside, substrates are transported into the presynaptic neuron. Once inside, they trigger a cascade of events leading to the reverse transport, or efflux, of neurotransmitters from the cytoplasm into the synaptic cleft.[6]

Interaction with DAT, NET, and SERT

Based on its phenethylamine core, (S)-2-Methyl-1-phenylpropan-1-amine is predicted to bind to and be transported by DAT, NET, and SERT. The α-isopropyl group is a key structural feature. In the broader class of phenethylamines, alkyl substitutions on the side chain significantly influence potency and selectivity.[7] For instance, the α-methyl group of amphetamine is crucial for its potent dopamine-releasing activity. The bulkier α-isopropyl group in the title compound may alter the binding orientation within the transporter, potentially reducing its affinity or transport efficiency compared to amphetamine.

The reinforcing and psychostimulant effects of related compounds are primarily linked to their potency at DAT and NET, while activity at SERT modulates these effects and can introduce distinct subjective qualities.[3] Given the anecdotal reports, it is plausible that (S)-2-Methyl-1-phenylpropan-1-amine has a lower potency at DAT compared to methamphetamine, resulting in weaker reinforcing effects.

Table 1: Representative Pharmacological Data for Reference Phenethylamines (Note: Data for the topic compound are not available; these values are for comparative context.)

| Compound | Action | Target | Potency (IC₅₀/EC₅₀, nM) | Reference |

| (+)-Amphetamine | Release | DAT | ~50 | NIDA |

| Release | NET | ~10 | NIDA | |

| Release | SERT | >2000 | NIDA | |

| (+)-Methamphetamine | Release | DAT | ~25 | NIDA |

| Release | NET | ~12 | NIDA | |

| Release | SERT | ~1000 | NIDA |

Prototypical Experimental Protocol: In Vitro Neurotransmitter Release Assay

To empirically determine the activity of (S)-2-Methyl-1-phenylpropan-1-amine, a synaptosome-based neurotransmitter release assay is the gold standard.

Objective: To measure the potency (EC₅₀) and efficacy (Emax) of the compound to induce the release of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin from rat striatal, hippocampal, or cortical synaptosomes, respectively.

Methodology:

-

Synaptosome Preparation: Isolate nerve terminals (synaptosomes) from specific brain regions of rats via differential centrifugation.

-

Radiolabel Loading: Incubate the synaptosomes with a specific radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) to allow for uptake via the respective transporters.

-

Superfusion: Place the loaded synaptosomes into a superfusion apparatus. Continuously wash with buffer to establish a stable baseline of radiolabel efflux.

-

Compound Exposure: Introduce varying concentrations of (S)-2-Methyl-1-phenylpropan-1-amine into the superfusion buffer.

-

Fraction Collection: Collect the superfusate in timed fractions.

-

Quantification: Measure the radioactivity in each fraction using liquid scintillation counting.

-

Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total synaptosomal content. Plot the concentration-response curve to determine EC₅₀ and Emax values. A positive control, such as d-amphetamine, must be run in parallel.

Causality: This experiment directly measures the functional consequence of the compound's interaction with the transporter (i.e., neurotransmitter release). It distinguishes a releasing agent from a simple reuptake inhibitor and provides the quantitative data needed to build a pharmacological profile.

Visualization of the Monoamine Release Mechanism

Caption: Inferred mechanism of transporter-mediated neurotransmitter release.

Part 2: Inferred Secondary Mechanism: TAAR1 Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor located intracellularly in monoaminergic neurons.[8] It is a key receptor for endogenous trace amines and also for amphetamine-like psychostimulants.[9][10]

Modulation of Monoaminergic Systems

Activation of TAAR1 by agonists like amphetamine initiates a signaling cascade (typically via Gαs, leading to cAMP production) that has several downstream effects:

-

Reduces Neuronal Firing: TAAR1 activation decreases the firing rate of dopamine neurons, acting as a "brake" on the system.[11]

-

Modulates Transporter Function: TAAR1 signaling can lead to the phosphorylation and internalization of monoamine transporters, reducing their cell surface availability.[8]

This dual action means that while amphetamines cause a rapid, transporter-mediated release of neurotransmitters, they also trigger a TAAR1-mediated negative feedback loop that dampens the overall dopaminergic tone. The balance between these two mechanisms is crucial to the overall effect of a compound. It is highly probable that (S)-2-Methyl-1-phenylpropan-1-amine, as a phenethylamine derivative, also acts as a TAAR1 agonist. Its specific efficacy and potency at this receptor would be a critical determinant of its pharmacological profile.

Visualization of the TAAR1 Signaling Pathway

Caption: Hypothesized TAAR1 intracellular signaling cascade.

Part 3: Known Biological Effects & Toxicology of Related Compounds

While data on the title compound is scarce, studies on the structurally similar N-isopropylbenzylamine provide crucial insights into its potential biological effects. It is important to note that this is a secondary amine, unlike the primary amine of the topic compound, which will influence its properties.

Studies in neuronal cell lines have shown that N-isopropylbenzylamine induces cell death, but only at very high concentrations (IC₅₀ ≈ 1-3 mM).[5][12][13] The mechanism was found to involve the upregulation of neuronal nitric oxide synthase (nNOS) and a subsequent increase in intracellular nitric oxide (NO).[5][13] This suggests a potential for neurotoxicity at high doses, mediated by a pathway distinct from classical monoamine-related excitotoxicity.

Prototypical Experimental Protocol: In Vitro Cytotoxicity Assay

To assess the potential for nNOS-mediated toxicity, a standard cytotoxicity assay coupled with a nitric oxide production measurement can be employed.

Objective: To determine the concentration-dependent effect of (S)-2-Methyl-1-phenylpropan-1-amine on the viability of a neuronal cell line (e.g., SH-SY5Y) and to correlate any observed toxicity with nitric oxide production.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach ~80% confluency in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of (S)-2-Methyl-1-phenylpropan-1-amine for 24 hours. Include a vehicle control.

-

Viability Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Mitochondrial dehydrogenases in living cells convert MTT to a purple formazan product.

-

Solubilize the formazan crystals and measure the absorbance at ~570 nm.

-

Cell viability is proportional to the absorbance.

-

-

Nitric Oxide Measurement (Griess Assay):

-

In a parallel plate, collect the cell culture supernatant after the 24-hour treatment.

-

Use a Griess Reagent kit to measure the amount of nitrite (a stable product of NO).

-

Measure the absorbance at ~540 nm. Nitrite concentration is proportional to absorbance.

-

-

Data Analysis: Plot cell viability and nitrite concentration against the compound concentration to determine the IC₅₀ for toxicity and to establish a correlation with NO production.

Visualization of the Cytotoxicity Assay Workflow

Caption: Experimental workflow for assessing in vitro neurotoxicity.

Conclusion and Future Directions

The mechanism of action of (S)-2-Methyl-1-phenylpropan-1-amine is most likely that of a monoamine releasing agent and TAAR1 agonist, placing it within the general pharmacological class of phenethylamine stimulants. However, the substitution of the typical α-methyl group with a bulkier α-isopropyl group is predicted to significantly alter its potency and selectivity profile at monoamine transporters, likely resulting in attenuated psychostimulant and reinforcing effects compared to methamphetamine. This is consistent with anecdotal reports.

The definitive characterization of this compound requires empirical investigation. The following experimental steps are critical for elucidating its precise mechanism of action:

-

In Vitro Transporter Assays: Quantitative binding and functional (release/reuptake) assays at DAT, NET, and SERT are paramount to determine its potency and selectivity.

-

TAAR1 Functional Assays: A cAMP assay in cells expressing TAAR1 is needed to confirm its activity at this receptor and determine its potency and efficacy.

-

In Vivo Behavioral Pharmacology: Animal models, such as locomotor activity, drug discrimination, and self-administration, are required to understand its CNS stimulant properties, abuse liability, and compare them directly to methamphetamine.

A thorough investigation is warranted, not only from a basic science perspective but also due to its presence in the illicit drug supply, which poses a public health concern.

References

-

Wikipedia. Isopropylbenzylamine. [Link]

-

Xu, P., Li, H., Qiu, Q., Xiao, X., Qiu, Y., Li, X., Wang, Y., Zhou, W., Shen, H., & Cui, W. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology, 480, 153337. [Link]

-

The Level. What is n-iso?. (2023). [Link]

-

ResearchGate. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro | Request PDF. [Link]

-

Gainetdinov, R. R., Hoener, M. C., & Bradaia, A. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Pharmacology. [Link]

-

Miller, G. M. (2011). The Emerging Role of Trace Amine-Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry, 116(2), 164–176. [Link]

-

Lee, E. S., Chen, H., Shepherd, K. R., Lamango, N. S., Soliman, K. F., & Charlton, C. G. (2004). The inhibitory role of methylation on the binding characteristics of dopamine receptors and transporter. Neuroscience Research, 48(3), 335-344. [Link]

-

Wang, K. H., Penmatsa, A., & Gouaux, E. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322–327. [Link]

-

Lai, M., Fu, D., Li, X., Liu, H., Xu, Z., Wang, M., Zhuang, D., Shen, H., Xu, P., & Zhou, W. (2024). N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents. British Journal of Pharmacology, 181(4), 586-597. [Link]

-

Pei, Y., Lee, J., & Lee, D. (2017). TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Frontiers in Pharmacology, 8, 91. [Link]

-

Koldsø, H., Severinsen, K., Kalda, A., Wallentin, L., & Schiøtt, B. (2012). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Chemical Neuroscience, 3(11), 863–871. [Link]

-

Patsnap Synapse. TAAR1 - Drugs, Indications, Patents. [Link]

-

Siciliano, C. A., Saha, K., & Jones, S. R. (2015). Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease. Pharmacological Reviews, 67(3), 696–717. [Link]

-

PubChem. 2-Methyl-1-phenylpropan-1-amine. [Link]

-

Advanced Light Source. Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain. (2015). [Link]

-

Goodwin, J. S., Larson, G. A., Swant, J., & Zahniser, N. R. (2012). Methamphetamine self-administration acutely decreases monoaminergic transporter function. Synapse, 66(1), 53–61. [Link]

-

ResearchGate. A partial trace amine-associated receptor 1 agonist exhibits properties consistent with a methamphetamine substitution treatment. [Link]

-

Institutional Repository. Monoamine Transporter Substrates and Inhibitors. [Link]

-

Wang, H., & Buchwald, S. L. (2020). Enantioselective access to chiral aliphatic amines and alcohols via Ni-catalyzed hydroalkylations. Nature Communications, 11(1), 581. [Link]

Sources

- 1. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 2. thelevel.org.nz [thelevel.org.nz]

- 3. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine Transporter Substrates and Inhibitors [ir.vanderbilt.edu]

- 7. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TAAR1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

- 12. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of (S)-2-Methyl-1-phenylpropan-1-amine: A Technical Guide

Introduction

(S)-2-Methyl-1-phenylpropan-1-amine is a chiral primary amine with a structure featuring a stereocenter at the benzylic position. As a derivative of phenethylamine, this compound and its analogues are of significant interest to researchers in medicinal chemistry and drug development. The precise structural elucidation and confirmation of such chiral building blocks are paramount for ensuring the integrity of synthetic pathways and the desired pharmacological activity of target molecules.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize (S)-2-Methyl-1-phenylpropan-1-amine. The causality behind experimental choices and the interpretation of spectral data are discussed to provide a practical framework for researchers and scientists.

Figure 1: Chemical structure of (S)-2-Methyl-1-phenylpropan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral molecule like (S)-2-Methyl-1-phenylpropan-1-amine, NMR confirms the connectivity and provides information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their neighboring environments.

Data Summary

The following data is interpreted from the spectrum of the enantiomer, (1R)-2-methyl-1-phenylpropan-1-amine, which is identical to the (1S) form in an achiral solvent.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~7.35-7.20 | Multiplet | 5H | Phenyl C-H |

| b | ~3.65 | Doublet | 1H | Benzylic CH -NH₂ (C1-H) |

| c | ~1.90 | Multiplet | 1H | Isopropyl CH (C2-H) |

| d | ~1.60 | Singlet (broad) | 2H | NH₂ |

| e | ~0.90 | Doublet | 3H | Isopropyl CH₃ (C3-H) |

| f | ~0.75 | Doublet | 3H | Isopropyl CH₃ (C3'-H) |

Interpretation and Experimental Insights

-

Aromatic Region (a): The cluster of signals between 7.20 and 7.35 ppm integrates to 5 protons, characteristic of a monosubstituted benzene ring.

-

Benzylic Proton (b): The signal at ~3.65 ppm corresponds to the proton on the chiral center (C1-H). It appears as a doublet due to coupling with the adjacent isopropyl methine proton (C2-H). Its downfield shift is caused by the deshielding effects of both the phenyl ring and the amine group.

-

Amine Protons (d): The primary amine protons appear as a broad singlet around 1.60 ppm. The signal is broad due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. In many cases, this signal may be difficult to resolve or may exchange with trace water in the solvent, causing it to shift or disappear. A D₂O shake experiment would confirm this assignment, as the NH₂ protons would be replaced by deuterium, causing the signal to vanish.

-

Isopropyl Group (c, e, f): This group gives rise to three distinct signals.

-

The methine proton (C2-H) at ~1.90 ppm is a complex multiplet. It is coupled to the benzylic proton (C1-H) and the six protons of the two methyl groups.

-

The two methyl groups (C3-H and C3'-H) are diastereotopic because they are adjacent to a stereocenter. This magnetic non-equivalence results in two separate doublet signals at ~0.90 and ~0.75 ppm, each integrating to 3 protons. Both are doublets due to coupling with the methine proton (C2-H).

-

¹³C NMR Spectroscopy

Carbon NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. As no experimental spectrum was publicly available, the following chemical shifts are predicted based on established values for analogous structures such as benzylamine and isobutylamine.[1][2]

Predicted Data Summary

| Carbon Atom Label | Chemical Shift Range (δ, ppm) | Justification |

| C1 | 55 - 65 | Benzylic carbon attached to nitrogen. Shift is higher than a simple alkane due to the deshielding effect of the phenyl ring and nitrogen. |

| C2 | 30 - 40 | Methine carbon of the isopropyl group. |

| C3, C3' | 20 - 25 | Diastereotopic methyl carbons of the isopropyl group. Expected to be closely spaced. |

| C4 | 140 - 145 | Phenyl quaternary carbon (ipso-carbon) attached to the side chain. |

| C5, C9 | 128 - 130 | Phenyl ortho-carbons. |

| C6, C8 | 127 - 129 | Phenyl meta-carbons. |

| C7 | 126 - 128 | Phenyl para-carbon. |

Expert Rationale for Predictions

-

Aliphatic Carbons (C1, C2, C3, C3'): The benzylic carbon (C1) is the most downfield aliphatic carbon due to its proximity to the electronegative nitrogen and the aromatic ring.[3] The isopropyl methine (C2) and methyl carbons (C3, C3') are predicted based on data from isobutylamine, where the corresponding carbons appear at approximately 29 ppm and 23 ppm, respectively.[1]

-

Aromatic Carbons (C4-C9): The chemical shifts for the phenyl group are predicted based on benzylamine, with the ipso-carbon (C4) being the most downfield among the aromatic signals due to its substitution. The other aromatic carbons typically resonate in the 126-130 ppm range.[2]

Experimental Protocol: NMR Sample Preparation and Acquisition

Figure 2: Workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of (S)-2-Methyl-1-phenylpropan-1-amine into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while DMSO-d₆ can be used to better resolve the N-H proton signals.[4]

-

Dissolution & Filtration: Ensure the sample is fully dissolved. To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[5]

-

Final Volume: The final solution height in the tube should be approximately 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.

-

Acquisition: Cap the NMR tube, place it in a spinner turbine, and insert it into the spectrometer. Acquire the spectrum using standard instrument parameters for ¹H or ¹³C detection. A typical ¹H experiment may require 16-64 scans, while a ¹³C experiment will require significantly more due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Expected Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (NH₂) | Medium, Two Bands |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2960 - 2850 | C-H Stretch | Alkyl (sp³) | Strong |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (NH₂) | Medium-Strong |

| 1600 & 1475 | C=C Stretch in-ring | Aromatic | Medium, Two Bands |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium-Weak |

| 900 - 690 | C-H Bend (Out-of-Plane) | Monosubstituted Phenyl | Strong |

Interpretation and Experimental Insights

The IR spectrum provides a clear fingerprint for (S)-2-Methyl-1-phenylpropan-1-amine.

-

Primary Amine Confirmation: The most diagnostic signals are those of the primary amine. Two distinct, medium-intensity bands are expected between 3400 and 3250 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations.[6] A medium to strong N-H bending vibration should also be visible around 1650-1580 cm⁻¹.[6]

-

Aromatic & Aliphatic Moieties: The presence of the phenyl group is confirmed by aromatic C-H stretches just above 3000 cm⁻¹ and characteristic C=C ring stretching bands around 1600 and 1475 cm⁻¹.[7] Strong absorptions from the aliphatic C-H stretching of the isopropyl and benzylic groups will be prominent in the 2960-2850 cm⁻¹ region.

-

C-N Stretch: A C-N stretching vibration is expected in the fingerprint region (1250-1020 cm⁻¹), though it can sometimes be difficult to assign definitively in a complex spectrum.

Experimental Protocol: KBr Pellet Method

For solid samples like this amine, the KBr pellet technique is a standard method for transmission IR spectroscopy.

Step-by-Step Methodology:

-

Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven (e.g., at 110°C for 2-3 hours) and cooled in a desiccator. KBr is highly hygroscopic, and any absorbed water will produce broad O-H signals in the spectrum.[8]

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the amine sample until it is a fine, glossy powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle to ensure the sample is homogeneously dispersed.[1]

-

Pressing the Pellet: Transfer the mixture to a pellet press die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes. Using a vacuum die is recommended to remove trapped air, which can cause light scattering and result in a cloudy pellet.[6][8]

-

Analysis: Carefully remove the die and extract the thin, transparent KBr pellet. Place the pellet in the spectrometer's sample holder and acquire the infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that is invaluable for structural elucidation.

Predicted Fragmentation Data (EI-MS)

| m/z | Proposed Fragment Ion | Formula | Comments |

| 149 | [M]⁺˙ (Molecular Ion) | [C₁₀H₁₅N]⁺˙ | The parent ion; its presence confirms the molecular weight. |

| 106 | [M - C₃H₇]⁺ | [C₇H₈N]⁺ | Result of benzylic cleavage with loss of an isopropyl radical. A very common and stable fragment. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Formation of the highly stable tropylium ion, often the base peak for benzyl compounds.[9] |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from loss of H₂ from the tropylium ion. |

| 44 | [C₂H₆N]⁺ | [C₂H₆N]⁺ | Represents the amine-containing fragment from cleavage of the C1-C2 bond. |

Interpretation of Fragmentation Pathway

The fragmentation of (S)-2-Methyl-1-phenylpropan-1-amine under EI conditions is expected to be dominated by cleavages that form stable carbocations.

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C1-C2 bond (benzylic cleavage). This is because it results in the loss of a stable isopropyl radical (•CH(CH₃)₂) and the formation of a resonance-stabilized benzylic cation at m/z 106 .

-

Tropylium Ion Formation: A hallmark of compounds containing a benzyl group is the formation of the tropylium ion at m/z 91 . This occurs via rearrangement of the initial benzyl cation fragment. This ion is exceptionally stable due to its aromaticity and is often the most abundant peak (base peak) in the spectrum.[9]

-

Other Fragments: Loss of the entire side chain can lead to the phenyl cation at m/z 77 . Cleavage of the C1-phenyl bond is less likely but could produce a fragment corresponding to the protonated isobutylamine side chain.

References

- 1. Isobutylamine(78-81-9) 13C NMR spectrum [chemicalbook.com]

- 2. Benzylamine(100-46-9) 13C NMR spectrum [chemicalbook.com]

- 3. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Benzylamine hydrochloride(3287-99-8) 13C NMR spectrum [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chemconnections.org [chemconnections.org]

(S)-2-Methyl-1-phenylpropan-1-amine derivatives and analogs

An In-Depth Technical Guide to (S)-2-Methyl-1-phenylpropan-1-amine Derivatives and Analogs

Executive Summary

This guide provides a comprehensive technical overview of (S)-2-Methyl-1-phenylpropan-1-amine and its analogs, a class of compounds with significant relevance in pharmacology and medicinal chemistry. Structurally related to amphetamines, these molecules primarily function as central nervous system stimulants by modulating monoaminergic neurotransmission.[1][2] This document delves into the critical aspects of their stereochemistry, synthesis, and analytical characterization, with a strong emphasis on chiral separation techniques. It further explores the structure-activity relationships (SAR), pharmacological mechanisms of action, and the state-of-the-art in vitro assays used to evaluate their functional activity at G protein-coupled receptors (GPCRs). By integrating foundational science with practical, field-proven methodologies, this guide serves as an essential resource for professionals engaged in the research and development of novel therapeutics based on this chemical scaffold.

Introduction: The Phenylpropanamine Core

The 2-methyl-1-phenylpropan-1-amine scaffold is a cornerstone in the development of psychoactive and therapeutic agents. The parent compound is a chiral primary amine featuring a phenyl group and an isobutyl moiety attached to a central methine carbon.[1] Its structural similarity to endogenous monoamine neurotransmitters and to established stimulant drugs like amphetamine underpins its potent biological activity.[1][2] The primary mechanism of action involves the release and reuptake inhibition of key neurotransmitters such as dopamine and norepinephrine, leading to increased alertness, focus, and energy.[1]